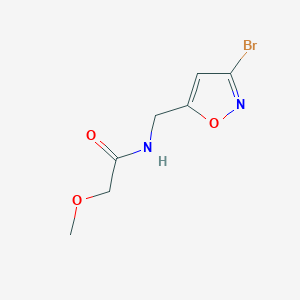

N-((3-Bromoisoxazol-5-yl)methyl)-2-methoxyacetamide

説明

N-((3-Bromoisoxazol-5-yl)methyl)-2-methoxyacetamide is a heterocyclic compound featuring an isoxazole core substituted with a bromine atom at position 3 and a methyl group linked to a 2-methoxyacetamide moiety.

特性

分子式 |

C7H9BrN2O3 |

|---|---|

分子量 |

249.06 g/mol |

IUPAC名 |

N-[(3-bromo-1,2-oxazol-5-yl)methyl]-2-methoxyacetamide |

InChI |

InChI=1S/C7H9BrN2O3/c1-12-4-7(11)9-3-5-2-6(8)10-13-5/h2H,3-4H2,1H3,(H,9,11) |

InChIキー |

VLVJYKVFQNWMNO-UHFFFAOYSA-N |

正規SMILES |

COCC(=O)NCC1=CC(=NO1)Br |

製品の起源 |

United States |

準備方法

化学反応解析

反応の種類

N-((3-ブロモイソキサゾール-5-イル)メチル)-2-メトキシアセトアミドは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、使用される条件によってさまざまな生成物を生成するように酸化することができます。

還元: 還元反応は、この化合物に存在する官能基を修飾することができます。

置換: イソキサゾール環の臭素原子は、他の官能基で置換することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、tert-ブチルニトリート、イソアミルニトリート、CuClなどがあります。これらの反応の条件はさまざまで、従来の加熱が必要な場合もあれば、室温で行うことができる場合もあります。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、tert-ブチルニトリートを使用すると、3,5-二置換イソキサゾール類が生成されることがあります.

科学研究における用途

N-((3-ブロモイソキサゾール-5-イル)メチル)-2-メトキシアセトアミドは、科学研究において幅広い用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: この化合物は、抗菌活性や抗がん活性など、潜在的な生物活性について研究されています.

化学反応の分析

Types of Reactions

N-((3-Bromoisoxazol-5-yl)methyl)-2-methoxyacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The bromine atom in the isoxazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and CuCl . The conditions for these reactions vary, with some requiring conventional heating while others can be performed at room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of tert-butyl nitrite can lead to the formation of 3,5-disubstituted isoxazoles .

科学的研究の応用

N-((3-Bromoisoxazol-5-yl)methyl)-2-methoxyacetamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

作用機序

N-((3-ブロモイソキサゾール-5-イル)メチル)-2-メトキシアセトアミドの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素や受容体に結合し、それらの活性を調節することで、さまざまな生物学的効果を引き起こす可能性があります。 特定の分子標的と経路は、この化合物が使用される特定の用途と状況によって異なります .

類似化合物との比較

N-(2-((4-Ethylphenyl)amino)benzo[d]oxazole-5-yl)-2-methoxyacetamide (4d)

- Structure: Contains a benzo[d]oxazole core with a 4-ethylphenylamino group and a 2-methoxyacetamide substituent.

- Key Differences: The heterocyclic ring is a benzo[d]oxazole (fused benzene and oxazole) instead of a simple isoxazole. Substitution at position 5 includes an amino-linked ethylphenyl group, enhancing lipophilicity compared to the bromoisoxazole-methyl group in the target compound.

- Synthesis : Prepared via acetic acid-mediated reaction of N2-(4-ethylphenyl)benzo[d]oxazole-2,5-diamine with 2-methoxyacetyl chloride at 100°C .

- Implications : The fused aromatic system may improve binding to hydrophobic enzyme pockets, but the absence of bromine reduces electrophilic reactivity.

N-(1-(3-Bromoisoxazol-5-yl)ethyl)-3-methyl-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (51)

- Structure : Features a pyrrole-2-carboxamide core with a 3-bromoisoxazole-ethyl group and a trifluoromethylpyridylmethyl substituent.

- Key Differences :

- The central scaffold is a pyrrole ring instead of an acetamide chain.

- The bromoisoxazole is attached via an ethyl linker rather than a methyl group.

- Synthesis : Synthesized in 25% yield via coupling of 1-(3-bromoisoxazol-5-yl)ethan-1-amine with intermediate 181, a common precursor in anti-inflammatory drug development .

- Implications : The trifluoromethylpyridyl group enhances metabolic stability, while the ethyl linker may reduce steric hindrance in target binding.

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide

- Structure : A benzisoxazole derivative with a chloromethyl group at position 3 and an acetamide group at position 4.

- Key Differences :

- The core is a benzisoxazole (fused benzene and isoxazole) rather than a standalone isoxazole.

- Chlorine replaces bromine, reducing atomic radius and polarizability.

- Synthesis : Produced via cyclization of N-[4-(chloroacetyl)-3-hydroxyphenyl]acetamide with hydroxylamine and thionyl chloride .

- Implications : The chloromethyl group offers a reactive site for further functionalization, but the fused benzene ring may limit solubility.

2-Bromo-N-(3-phenyl-5-isoxazolyl)acetamide

- Structure : A simple isoxazole ring substituted with a phenyl group at position 3 and a bromoacetamide at position 5.

- Key Differences: Lacks the methoxy group present in the target compound.

- Molecular Data : Molecular formula C₁₁H₉BrN₂O₂, molar mass 281.11 g/mol .

- Implications : The absence of methoxy may decrease solubility in polar solvents, impacting bioavailability.

Key Insights and Implications

Halogen Effects : Bromine in the target compound and analog 51 provides greater reactivity for covalent binding or cross-coupling reactions compared to chlorine in N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide .

Synthetic Challenges : Lower yields in analog 51 (25%) suggest steric or electronic hurdles in coupling reactions, which may also apply to the target compound .

生物活性

N-((3-Bromoisoxazol-5-yl)methyl)-2-methoxyacetamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, drawing from diverse research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHBrNO

- Molecular Weight : 192.09 g/mol

- IUPAC Name : this compound

This compound features a brominated isoxazole ring, which is known for its diverse biological activities.

Table 1: Antimicrobial Activity of Isoxazole Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Isoxazole Derivative A | Staphylococcus aureus | 16 µg/mL |

| Isoxazole Derivative B | Escherichia coli | 32 µg/mL |

| Isoxazole Derivative C | Candida albicans | 8 µg/mL |

These findings suggest that this compound may possess similar antimicrobial properties, particularly against Gram-positive bacteria and fungi.

Anticancer Activity

The biological activity of isoxazole derivatives extends to anticancer effects. Compounds with similar structures have been tested against various cancer cell lines, showing cytotoxic effects.

Case Study: Anticancer Activity in Cell Lines

In a study evaluating the cytotoxicity of isoxazole derivatives against breast cancer cell lines (MCF-7, MDA-MB-231), certain compounds demonstrated significant inhibition of cell proliferation. The mechanism of action often involves apoptosis induction and cell cycle arrest.

Table 2: Cytotoxicity of Isoxazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Isoxazole Derivative D | MCF-7 | 12.5 |

| Isoxazole Derivative E | MDA-MB-231 | 15.0 |

These results indicate that this compound could be explored further for its potential anticancer properties.

The mechanisms through which this compound exerts its biological activity may involve:

- Inhibition of Enzymatic Pathways : Compounds containing isoxazole rings can inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Induction of Apoptosis : Many isoxazole derivatives promote programmed cell death in cancer cells by activating apoptotic pathways.

- Interaction with DNA : Some derivatives have been shown to intercalate with DNA, disrupting replication and transcription processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。